Covalent Irreversible Binding vs. Reversible Parent Compound PCP: Wash-Resistant Target Inactivation
Metaphit inhibits [3H]PCP binding irreversibly, whereas PCP itself binds reversibly. After Metaphit pretreatment (10 μM) and extensive washing of rat brain homogenates, the inhibition of [3H]PCP binding persists, while PCP-mediated inhibition is fully reversed by the same washing procedure [1]. In vivo, intracerebroventricular Metaphit (1–2 μmol/rat) produced a 25% and 40% decrease in Bmax of [3H]TCP binding (Bmax = 1550 ± 70 and 1230 ± 110 fmol/mg protein, respectively) measured 24 h post-administration, with no significant change in KD (KD ≈ 237 ± 8 nM in saline controls vs. 219 ± 24 nM in Metaphit-treated) — confirming irreversible removal of binding sites rather than affinity modulation [2]. In contrast, PCP pretreatment does not produce any persistent reduction in Bmax after washout [3].
| Evidence Dimension | Irreversibility of PCP receptor binding — persistent inhibition after washout |
|---|---|
| Target Compound Data | Metaphit: 25% Bmax reduction (1 μmol/rat i.c.v.), 40% Bmax reduction (2 μmol/rat i.c.v.) at 24 h; KD unchanged (~237 nM). In vitro: wash-resistant inhibition retained after repeated washing [1][2]. |
| Comparator Or Baseline | Phencyclidine (PCP): Reversible binding; no significant Bmax reduction after washout. Inhibition fully reversed by washing [1][3]. |
| Quantified Difference | Metaphit produces persistent, covalent site inactivation (wash-resistant); PCP produces transient, fully reversible occupancy. In vivo Bmax reduction of 25–40% 24 h post-dose with Metaphit vs. 0% with PCP [2][3]. |
| Conditions | Rat brain homogenate [3H]PCP/[3H]TCP binding assay; in vivo i.c.v. administration in male Sprague-Dawley rats (200–250 g), binding measured 24 h post-treatment after two tissue washes [1][2]. |
Why This Matters
Irreversibility enables long-duration experimental protocols (e.g., behavioral pharmacology over days) and ensures that target engagement is maintained through tissue washing steps, which is impossible with any reversible PCP ligand.
- [1] Rafferty MF, Mattson M, Jacobson AE, Rice KC. A specific acylating agent for the [3H]phencyclidine receptors in rat brain. FEBS Lett. 1985;181(2):318-322. doi:10.1016/0014-5793(85)80284-2 View Source
- [2] Rice KC, Rafferty MF, Jacobson AE, Contreras PC, O'Donohue TL. US Patent 4,762,846. Metaphit and related compounds as acylating agents for the (3H)phencyclidine receptors. Issued August 9, 1988. (Bmax and KD data from in vivo experiments described in patent specification). View Source
- [3] Contreras PC, Johnson S, Freedman R, Hoffer B, Olsen K, Rafferty MF, Lessor RA, Rice KC, Jacobson AE, O'Donohue TL. Metaphit, an acylating ligand for phencyclidine receptors: characterization of in vivo actions in the rat. J Pharmacol Exp Ther. 1986;238(3):1101-1107. View Source
